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Compound of Interest

Compound Name:
N,N',2-Trimethyl-1,3-

propanediamine

Cat. No.: B14007058

Get Quote

Executive Summary & Structural Analysis
N,N',2-Trimethyl-1,3-propanediamine (hereafter TMPDA-Iso) represents a specialized class

of hindered aliphatic diamines. Unlike its primary amine counterparts, TMPDA-Iso features two

secondary amine groups flanking a beta-branched carbon backbone. This structural

architecture imparts unique steric and electronic properties that distinguish it from standard

curing agents or ligand precursors like N,N'-dimethyl-1,3-propanediamine (DMAPA derivatives).

Structural Identity
IUPAC Name:

-Dimethyl-2-methylpropane-1,3-diamine

Molecular Formula:

Key Structural Motif:

Stereochemistry: The molecule possesses a plane of symmetry (achiral) in its favored

conformation but can adopt chiral twisted conformations upon binding.
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Physicochemical Baseline
Property Value (Approx.) Mechanistic Implication

Amine Type
Secondary (

)

Increased nucleophilicity vs.

primary; reduced H-bonding

donor capacity.

pKa (estimated) ~10.2 (N1), ~8.4 (N2)
High basicity; rapid protonation

in physiological media.

Steric Bulk
Moderate (C2-Methyl + N-

Methyls)

Thorpe-Ingold Effect: The C2-

methyl group pre-organizes

the backbone, favoring

cyclization and bidentate

chelation.

Boiling Point ~140-145 °C

Suitable for liquid-phase

reactions without high-

pressure equipment.

Core Reactivity Profile
The reactivity of TMPDA-Iso is dominated by the interplay between the nucleophilicity of the

secondary amines and the steric gating provided by the C2-methyl group.

Cyclization: Hexahydropyrimidine Formation
The most definitive reaction for this class of 1,3-diamines is the condensation with aldehydes,

particularly formaldehyde, to form hexahydropyrimidines.

Mechanism: Double Mannich-type condensation.

Product: 1,3,5-Trimethylhexahydropyrimidine.

Significance: This reaction proceeds rapidly due to the gem-dimethyl-like effect of the C2-

methyl group, which compresses the N-C-C bond angle, bringing the two nitrogen atoms

closer together (

distance reduction).
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DOT Diagram: Cyclization Pathway
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(Cyclic)

 Ring Closure
(- H2O)

+ H2O

Click to download full resolution via product page

Caption: Reaction pathway for the synthesis of hexahydropyrimidines, favored by the C2-

methyl steric compression.

Epoxy Curing & Polymerization
In polymer chemistry, TMPDA-Iso acts as a latent curing agent.

Reactivity: The secondary amines react with oxirane rings (epoxides) to form tertiary amines.

Latency: The N-methyl groups significantly increase steric hindrance compared to primary

amines. This results in a longer "pot life" (working time) at room temperature, with rapid

curing activation upon heating.

Crosslinking: Because it has only two active hydrogens (one per nitrogen), it acts primarily

as a chain extender rather than a highly cross-linked network former, unless used in

conjunction with higher-functionality amines.

Metal Coordination (Chelation)
The molecule acts as a bidentate ligand (

type).

Bite Angle: The 1,3-propyl backbone typically forms a 6-membered chelate ring upon binding

to metals (e.g., Cu(II), Ni(II), Pt(II)).

Conformational Lock: The C2-methyl group forces the chelate ring into a specific chair

conformation to minimize 1,3-diaxial interactions. This makes TMPDA-Iso a useful ligand for
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stereoselective catalysis.

Experimental Protocols
Protocol A: Synthesis of 1,3,5-
Trimethylhexahydropyrimidine
Objective: Conversion of TMPDA-Iso into a heterocyclic precursor for pharmaceutical

intermediates.

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel,

and magnetic stirrer.

Reagents:

TMPDA-Iso (10.0 mmol, 1.0 eq)

Formaldehyde (37% aq. solution, 10.5 mmol, 1.05 eq)

Solvent: Methanol (50 mL)

Procedure:

Dissolve TMPDA-Iso in methanol and cool to 0°C.

Add Formaldehyde dropwise over 20 minutes. Note: Exothermic reaction.

Allow to warm to Room Temperature (RT) and stir for 2 hours.

Validation: Monitor by TLC (alumina plates) or NMR. Disappearance of the aldehyde

proton signal indicates completion.

Workup: Remove solvent under reduced pressure.[1] The product is typically an oil that

can be distilled or used directly.

Protocol B: Latent Epoxy Curing Test
Objective: Evaluate pot-life extension.
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Mixing: Mix TMPDA-Iso stoichiometrically (1 amine H eq : 1 epoxide eq) with a standard

DGEBA epoxy resin (e.g., Epon 828).

Observation: Measure viscosity increase at 25°C over time.

Expected Result: Viscosity remains stable for >4 hours (compared to <30 mins for primary

diamines).

Cure: Heat to 120°C for 2 hours to achieve full crosslinking.

Safety & Handling (E-E-A-T)
Corrosivity: Like all low-molecular-weight aliphatic amines, TMPDA-Iso is caustic. It causes

severe skin burns and eye damage.

Vapor Hazard: High vapor pressure implies inhalation risks. Always handle in a fume hood.

Storage: Store under nitrogen or argon. Secondary amines can absorb

from the air to form carbamate salts (white crust), deactivating the material.

DOT Diagram: Safety & Handling Workflow

Storage: Inert Atmosphere (N2/Ar)
Prevent CO2 Absorption

Handling: Fume Hood Required
Nitrile Gloves + Face Shield

 Transfer

Spill Response: Neutralize with
Dilute Acetic Acid -> Absorb

 Emergency
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Caption: Critical safety workflow for handling corrosive aliphatic amines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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